REACTION_SMILES
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[Br:23][CH2:24][C:25]#[N:26].[CH3:1][Si:2]([N-:3][Si:4]([CH3:5])([CH3:6])[CH3:7])([CH3:8])[CH3:9].[CH3:33][CH2:34][O:35][C:36](=[O:37])[CH3:38].[ClH:27].[F:11][c:12]1[cH:13][cH:14][c:15]([CH2:18][C:19](=[O:20])[O:21][CH3:22])[cH:16][cH:17]1.[Li+:10].[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1>>[F:11][c:12]1[cH:13][cH:14][c:15]([CH:18]([C:19](=[O:20])[O:21][CH3:22])[CH2:24][C:25]#[N:26])[cH:16][cH:17]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCBr
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Name
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C[Si](C)(C)[N-][Si](C)(C)C
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)Cc1ccc(F)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(CC#N)c1ccc(F)cc1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |